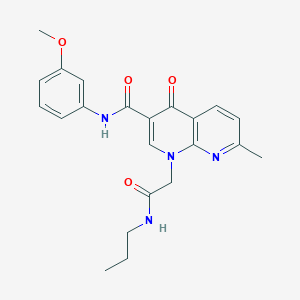

5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pyrazole nucleus, the core structure of 5-OPDPCA, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

The molecular structure of 5-OPDPCA comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The IUPAC Standard InChI isInChI=1S/C12H12N2O3/c1-2-17-12 (16)10-8-11 (15)14 (13-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 . Physical And Chemical Properties Analysis

The molecular weight of 5-OPDPCA is 232.2353 . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Structural and Spectral Investigations

Research on pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has involved combined experimental and theoretical studies. These compounds are characterized using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Density Functional Theory (DFT) is often used for theoretical calculations, providing insights into the molecular structure and electronic properties of these compounds (Viveka et al., 2016).

Synthesis of Condensed Pyrazoles

Pyrazole-4-carboxylates are used as precursors in cross-coupling reactions, like Sonogashira-type reactions, to synthesize various condensed pyrazoles. These pyrazoles are important in creating complex molecular structures with potential applications in various fields, including pharmaceuticals (Arbačiauskienė et al., 2011).

Ring Transformation Studies

Studies on the ring transformations of pyrazole compounds involve converting pyrazole-4-carboxylic acid derivatives into other molecular forms. This type of research is fundamental for understanding chemical reactions and potential applications in synthesizing new compounds (Kirschke et al., 1994).

Antimicrobial Activity

Research has been conducted on pyrazole-4-carboxylic acid derivatives for their antimicrobial activity. Synthesized compounds are evaluated against various microorganisms, providing valuable information for developing new antibacterial and antifungal agents (Vijaya Laxmi et al., 2012).

Structural Characterization

The structural characterization of pyrazole-4-carboxylic acid derivatives involves various spectroscopic techniques. These studies are crucial for determining the molecular structure and potential applications of these compounds (Zheng et al., 2012).

Nonlinear Optical Properties

Some pyrazole-4-carboxylic acid derivatives exhibit nonlinear optical properties, making them candidates for optical applications. These properties are studied using techniques like the z-scan technique, highlighting the potential use of these compounds in optical technologies (Tamer et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of the compound “5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid” are currently unknown. This compound is a derivative of pyrazoline , a class of compounds known for their broad range of biological activities . .

Pharmacokinetics

Propriétés

IUPAC Name |

5-oxo-1-phenyl-4H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-8(10(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6,8H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTODFKYFNAIHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2404150.png)

![(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2404151.png)

![(E)-N-[[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2404153.png)

![2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2404157.png)

![(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2404159.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2404168.png)